![molecular formula C52H56N2 B3029924 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole CAS No. 838862-47-8](/img/no-structure.png)

9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

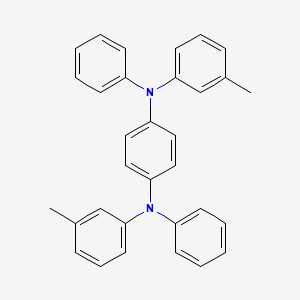

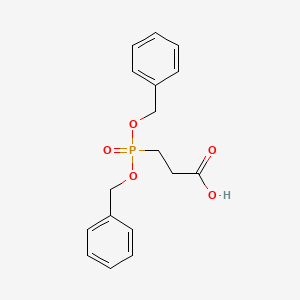

The compound “9,9’-[1,1’-biphenyl]-4,4’-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole” is a type of biphenyl compound, which is a type of organic compound that contains two phenyl rings . The presence of the carbazole groups indicates that this compound may have interesting electronic properties, as carbazole is a common component in organic semiconductors .

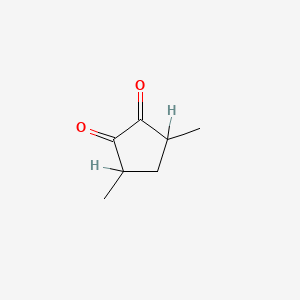

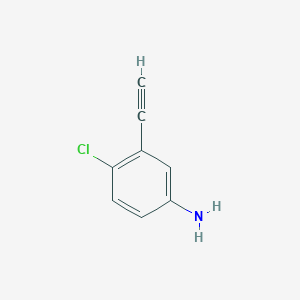

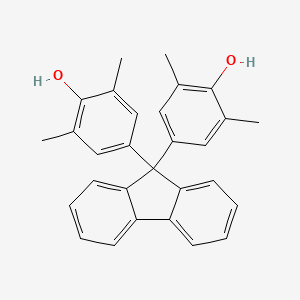

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a biphenyl core with carbazole groups attached at the 4,4’ positions . The carbazole groups are likely substituted with tert-butyl groups at the 3,6 positions .Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs) Applications

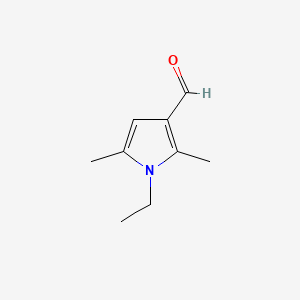

The hole-transporting properties of carbazole derivatives, such as 4,4′-bis(9H-carbazol-9-yl)-1,1′-biphenyl (CBP), are extensively utilized in OLEDs. The mixed-valence radical cations of bis(carbazolyl) analogues like 4,4′-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl, a model for CBP, show promising characteristics for OLED applications, as demonstrated by the generation and comparison of radical cations through chemical oxidation (Kaafarani et al., 2016).

Host Materials for Phosphorescent OLEDs

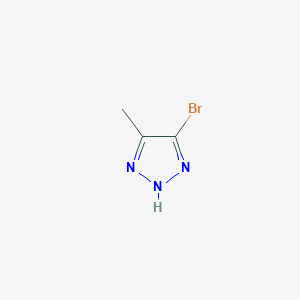

Carbazole derivatives have been developed as bipolar host materials for blue and green phosphorescent OLEDs, showing high triplet energies and excellent performances. Specifically, materials like 9-(3′,5′-di(1H-1,2,4-triazol-1-yl)-[1,1′-biphenyl]-3-yl)-9H-carbazole (DTzSCz) have been used to achieve high external quantum efficiencies in blue and green PhOLEDs, indicating the optimal n-type to p-type ratio for balanced charge transportation (Liu et al., 2016).

High Thermal Stability Host Materials

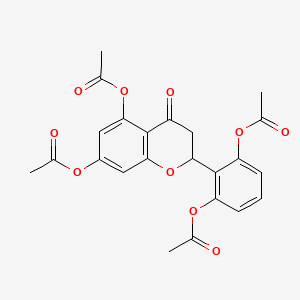

Novel compounds incorporating carbazole, 1,3,5-triazine, and fluorene groups have been synthesized to exhibit extremely excellent thermal properties and high triplet energy, making them suitable as host materials for green PhOLEDs. These materials, like 9-(4'-(4,6-bis(9,9-dimethyl-9H-fluoren-2-yl)-1,3,5-triazin-2-yl)-[1,1′-biphenyl]-4-yl)-9H-carbazole (TPBDF-Cz1), reveal good electroluminescence performance due to balanced hole and electron transport mobilities (Guichen et al., 2021).

Solution-processible OLED Materials

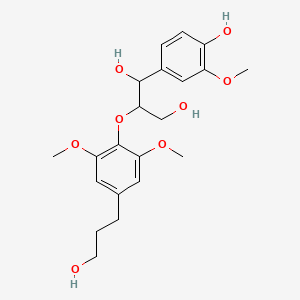

A fluorinated carbazole derivative, 9,9'-[2,2'-bis(trifluoromethyl)-biphenyl-4,4'-diyl]bis(9H-carbazole) (6FCBP), has been prepared with improved solubility for fabricating OLEDs through spin coating or vacuum deposition, showcasing excellent performance. This highlights the significance of modifying the carbazole core to enhance solubility and processability for OLED applications (Ge et al., 2008).

Wirkmechanismus

Eigenschaften

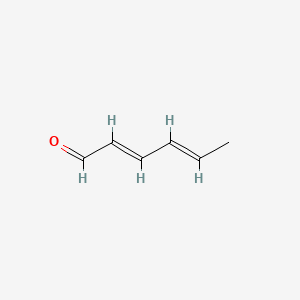

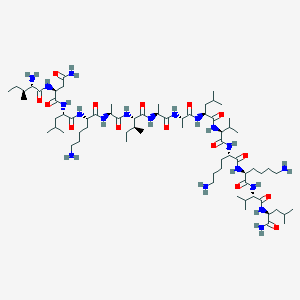

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole' involves the coupling of two molecules of 3,6-bis(1,1-dimethylethyl)-9H-carbazole with a molecule of 1,1'-biphenyl-4,4'-dicarboxaldehyde.", "Starting Materials": [ "3,6-bis(1,1-dimethylethyl)-9H-carbazole", "1,1'-biphenyl-4,4'-dicarboxaldehyde" ], "Reaction": [ "Step 1: Dissolve 3,6-bis(1,1-dimethylethyl)-9H-carbazole (2.0 g, 6.5 mmol) and 1,1'-biphenyl-4,4'-dicarboxaldehyde (1.0 g, 3.2 mmol) in dry toluene (20 mL) under nitrogen atmosphere.", "Step 2: Add a catalytic amount of p-toluenesulfonic acid (0.1 g, 0.5 mmol) to the reaction mixture and reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 4: Wash the product with cold toluene and dry under vacuum to obtain the desired compound '9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole' as a dark purple solid (yield: 70-80%)." ] } | |

CAS-Nummer |

838862-47-8 |

Molekularformel |

C52H56N2 |

Molekulargewicht |

709.0 g/mol |

IUPAC-Name |

2,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]phenyl]carbazole |

InChI |

InChI=1S/C52H56N2/c1-49(2,3)35-18-26-45-42(29-35)41-25-17-38(52(10,11)12)32-48(41)54(45)40-23-15-34(16-24-40)33-13-21-39(22-14-33)53-46-27-19-36(50(4,5)6)30-43(46)44-31-37(51(7,8)9)20-28-47(44)53/h13-32H,1-12H3 |

InChI-Schlüssel |

PYVWKLPLDOAWFL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |

Kanonische SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.